molecular formula C10H13F3O3 B12285194 Ethyl 2-oxo-5-(trifluoromethyl)cyclohexane-1-carboxylate

Ethyl 2-oxo-5-(trifluoromethyl)cyclohexane-1-carboxylate

Cat. No.: B12285194
M. Wt: 238.20 g/mol
InChI Key: WUFBIEFFUPMRDQ-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-5-(trifluoromethyl)cyclohexane-1-carboxylate is a chemical compound known for its unique structure and properties. It contains a trifluoromethyl group, which is a functional group that has significant applications in pharmaceuticals, agrochemicals, and materials science . The presence of the trifluoromethyl group enhances the compound’s stability and reactivity, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is radical trifluoromethylation, where a trifluoromethyl radical is generated and added to the cyclohexane ring . This process often requires specific catalysts and reaction conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of Ethyl 2-oxo-5-(trifluoromethyl)cyclohexane-1-carboxylate may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-5-(trifluoromethyl)cyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 2-oxo-5-(trifluoromethyl)cyclohexane-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-oxo-5-(trifluoromethyl)cyclohexane-1-carboxylate involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group plays a key role in enhancing the compound’s reactivity and stability, allowing it to interact with specific enzymes and receptors. These interactions can lead to various biological effects, depending on the context and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-oxo-5-(trifluoromethyl)cyclohexane-1-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and reactivity.

Properties

Molecular Formula

C10H13F3O3

Molecular Weight

238.20 g/mol

IUPAC Name

ethyl 2-oxo-5-(trifluoromethyl)cyclohexane-1-carboxylate

InChI

InChI=1S/C10H13F3O3/c1-2-16-9(15)7-5-6(10(11,12)13)3-4-8(7)14/h6-7H,2-5H2,1H3

InChI Key

WUFBIEFFUPMRDQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC(CCC1=O)C(F)(F)F

Origin of Product

United States

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